molecular formula C10H23ClSi B101613 Chloro(dimethyl)octylsilane CAS No. 18162-84-0

Chloro(dimethyl)octylsilane

Cat. No.: B101613
CAS No.: 18162-84-0
M. Wt: 206.83 g/mol
InChI Key: DBKNGKYVNBJWHL-UHFFFAOYSA-N
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Description

Chloro(dimethyl)octylsilane is a useful research compound. Its molecular formula is C10H23ClSi and its molecular weight is 206.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Biocides : Octa(3-chloropropylsilsesquioxane), after reacting with dimethyl-n-octylamine, showed high or moderate activity against Gram-positive bacteria and moderate or weak activity against Gram-negative bacteria (Chojnowski et al., 2006).

  • Enrichment of Low-Concentration Peptides : C8-functionalized magnetic silica microspheres, prepared with chloro(dimethyl)octylsilane, were effective in enriching low-abundance peptides from complex biological samples (Chen et al., 2008).

  • Capture and Detection of Peptides : The novel CeO2//SiO2-C8 Janus fibers, modified with this compound, demonstrated efficient capture and detection of low-abundance endogenous peptides and phosphopeptides (Lv et al., 2016).

  • Silylation of β-amino Alcohols : Chloro(dimethyl)phenylsilane, activated by N-methylimidazole, was used for effective silylation of β-aminoethyl alcohols, enhancing their detectability by gas chromatography/electron ionization mass spectrometry (Valdez et al., 2014).

  • Corrosion Inhibition : Compounds containing chloro(dimethyl) groups were evaluated for their inhibition properties for mild steel corrosion in acidic solution, demonstrating effective corrosion inhibition (Chafiq et al., 2020).

  • Organometallic Chemistry : Studies in organometallic chemistry involving chloro(dimethyl)phenylsilane and its reactions with primary amines to obtain silylaminoboranes were explored, with insights into their thermal properties (Bowser et al., 1999).

  • Hydrosilylation Reactions : Research has been conducted on hydrosilylation reactions involving compounds like octakis(dimethylsiloxy)octasilsesquioxane and allyl acetate, catalyzed by chloro(1,5-cyclooctadiene)iridium(I) dimer (Igarashi et al., 2014).

Safety and Hazards

Chloro(dimethyl)octylsilane is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .

Properties

IUPAC Name

chloro-dimethyl-octylsilane
Source PubChem
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InChI

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNGKYVNBJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066328
Record name Silane, chlorodimethyloctyl-
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Molecular Weight

206.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Chlorodimethyloctylsilane
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CAS No.

18162-84-0
Record name Chlorodimethyloctylsilane
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Record name Silane, chlorodimethyloctyl-
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Record name Silane, chlorodimethyloctyl-
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Record name Silane, chlorodimethyloctyl-
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Record name Chlorodimethyloctylsilane
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Synthesis routes and methods I

Procedure details

123 g (1.1 mol) 1-octene and 100 microliters of a 2% toluene solution of chloroplatinic acid were placed in a 500-mL four-neck flask equipped with a stirrer, thermometer, addition funnel, and condenser and were heated to 70° C. After the temperature had been raised, the heating mantle was removed and 94.5 g (1 mol) dimethylchlorosilane was added dropwise from the addition funnel. Heat generation was observed immediately, and the dropwise addition was carried out gradually so as to avoid having the temperature of the reaction solution exceed 80° C. After the completion of this addition, the reaction was continued for 30 minutes at 80° C. Gas chromatographic analysis of the resulting reaction solution gave 88% octyldimethylchlorosilane. The reaction solution was cooled to room temperature and 200 g toluene was introduced. The addition funnel was then replaced with a Teflon tube and ammonia was bubbled in until the pH of the reaction solution reached 10. The ammonium chloride product was removed by filtration, and the filtrate was then distillatively purified at 160° C./0.5 mmHg to obtain the following disilazane in a purity of 98 weight %. ##STR4##
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123 g
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94.5 g
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Synthesis routes and methods II

Procedure details

123 g (1.1 mol) 1 -octene and 100 microliters of a 2% toluene solution of chloroplatinic acid were placed in a 500-mL four-neck flask equipped with a stirrer, thermometer, addition funnel, and condenser and were heated to 70° C. After the temperature had been raised, the heating mantle was removed and 94.5 g (1 mol) dimethylchlorosilane was added dropwise from the addition funnel. Heat generation was observed immediately, and the dropwise addition was carried out gradually so as to avoid having the temperature of the reaction solution exceed 80° C. After the completion of this addition, the reaction was continued for 30 minutes at 80° C. Gas chromatographic analysis of the resulting reaction solution gave 88% octyldimethylchlorosilane. The reaction solution was cooled to room temperature and 200 g toluene was introduced. The addition funnel was then replaced with a Teflon tube and ammonia was bubbled in until the pH of the reaction solution reached 10. The ammonium chloride product was removed by filtration, and the filtrate was then distillatively purified at 160° C./0.5 mmHg to obtain the following disilazane in a purity of 98 weight %.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro(dimethyl)octylsilane
Reactant of Route 2
Reactant of Route 2
Chloro(dimethyl)octylsilane
Reactant of Route 3
Reactant of Route 3
Chloro(dimethyl)octylsilane
Reactant of Route 4
Chloro(dimethyl)octylsilane
Customer
Q & A

A: Chlorodimethyloctylsilane interacts with surfaces containing hydroxyl groups (–OH), such as silica, alumina, and even certain polymers, through a process called silanization. [, , , , ] During this process, the chlorine atom of C8 is replaced by the surface hydroxyl group, forming a stable Si-O-Si bond, effectively attaching the octyl chain to the surface. [] This modification renders the surface hydrophobic due to the presence of the non-polar octyl chain. [, , ]

A: Chlorodimethyloctylsilane is an organosilicon compound with the molecular formula C10H23ClSi. It has a molecular weight of 206.82 g/mol. While the provided research papers don't delve into detailed spectroscopic data, characterization techniques like Fourier transform infrared spectroscopy (FT-IR) are commonly used to confirm the presence of characteristic functional groups. []

A: Yes, research demonstrates the successful functionalization of magnetic nanoparticles with Chlorodimethyloctylsilane. [, ] This modification enables the magnetic nanoparticles to efficiently capture and enrich peptides from complex biological samples like tryptic protein digests and even human serum. [, ] This is particularly valuable for mass spectrometry analyses, where isolating target molecules from complex mixtures is crucial.

A: Research suggests that modifying γ-Alumina supports with Chlorodimethyloctylsilane can influence the activity of cobalt-based Fischer-Tropsch catalysts. [] While the modification can lead to changes in cobalt crystallite size and dispersion, the overall effect on activity and selectivity appears to be dependent on the specific silane used. [] Further research is needed to fully understand the impact of different silane modifications on the catalytic performance in such reactions.

A: Yes, several alternative silanes exist for surface modification, each with its own set of properties. For example, research has explored using silanes like methoxytrimethylsilane, chlorotrimethylsilane, and dichlorodimethylsilane. [] The choice of silane can significantly influence the performance characteristics, including activity, selectivity, and stability. [] Therefore, selecting the appropriate silane is crucial and depends on the specific application and desired outcome.

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